Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt

Übersicht

Beschreibung

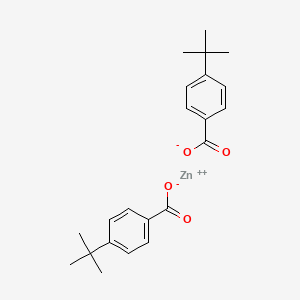

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt is a chemical compound with the molecular formula C22H26O4Zn. It is also known as zinc p-tert-butylbenzoate. This compound is a zinc salt of 4-tert-butylbenzoic acid and is used in various industrial and scientific applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt typically involves the reaction of 4-tert-butylbenzoic acid with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction can be represented as follows:

2C11H14O2+ZnCl2→(C11H14O2)2Zn+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, solvent, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt can undergo various chemical reactions, including:

Substitution Reactions: The zinc ion can be replaced by other metal ions in a substitution reaction.

Complexation Reactions: It can form complexes with other ligands, which can alter its chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other metal salts such as copper(II) chloride or nickel(II) acetate.

Complexation Reactions: Ligands such as ethylenediamine or bipyridine are used to form complexes with the zinc ion.

Major Products Formed

Substitution Reactions: The major products are the corresponding metal salts of 4-tert-butylbenzoic acid.

Complexation Reactions: The major products are the zinc-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt exhibits several important applications across various scientific fields:

Catalysis

This compound is utilized as a catalyst in organic reactions due to its ability to stabilize reactive intermediates. Its zinc ion can facilitate various catalytic processes, making it valuable in synthetic organic chemistry.

Material Science

It plays a significant role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are essential for applications in gas storage, separation technologies, and catalysis.

Biological Studies

Research has explored its effects on zinc metabolism and its role in zinc-dependent enzymes. Studies indicate that it may influence enzyme activity by providing essential zinc ions necessary for biological functions.

Industrial Applications

In industry, this compound is used as an additive in lubricants and as a stabilizer in plastics. Its properties help enhance the performance and longevity of these materials.

Case Study 1: Catalytic Activity

A study investigated the catalytic properties of zinc p-tert-butylbenzoate in the synthesis of esters via transesterification reactions. The results demonstrated that the compound effectively increased reaction rates compared to traditional catalysts, highlighting its potential for industrial applications in biodiesel production.

Case Study 2: Biological Impact on Livestock

Research published in Animal Feed Science and Technology examined the use of benzoic acid derivatives as feed additives. The study found that protected forms of benzoic acid improved growth performance and nutrient digestibility in nursery pigs while reducing ammonia emissions from manure . This suggests a dual benefit of enhancing animal health and mitigating environmental impact.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Catalysis | Organic synthesis | Increased reaction rates |

| Material Science | Synthesis of MOFs | Enhanced gas storage capabilities |

| Biological Studies | Zinc metabolism studies | Improved enzyme activity |

| Industrial Additives | Lubricants and plastics stabilization | Extended material lifespan |

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt involves the coordination of the zinc ion with the carboxylate groups of 4-tert-butylbenzoic acid. This coordination stabilizes the zinc ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include zinc-dependent enzymes and metalloproteins, where the zinc ion plays a crucial role in catalytic activity and structural stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzoic acid, 4-(1,1-dimethylethyl)-, copper salt

- Benzoic acid, 4-(1,1-dimethylethyl)-, nickel salt

- Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt

Uniqueness

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt is unique due to its specific coordination chemistry with zinc ions, which imparts distinct catalytic and stabilizing properties. Compared to its copper, nickel, and cadmium counterparts, the zinc salt is less toxic and more environmentally friendly, making it a preferred choice in various applications.

Biologische Aktivität

Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (commonly referred to as PTBBA zinc salt) is a compound that has garnered attention due to its biological activities and potential health implications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

PTBBA zinc salt is a derivative of benzoic acid where a tert-butyl group is substituted at the para position. The zinc salt form enhances its solubility and bioavailability. The chemical formula for this compound is CHOZn, and it is often used in various industrial applications.

Biological Activity Overview

The biological activity of PTBBA zinc salt has been investigated in several studies focusing on its toxicity, potential therapeutic effects, and mechanisms of action. Key findings include:

- Toxicity Studies : Research indicates that PTBBA zinc salt can cause adverse effects on multiple organ systems, particularly the liver and kidneys. The lowest observed adverse effect level (LOAEL) was determined to be between 7.5–17.5 mg/kg body weight per day based on studies conducted in rats .

- Reproductive Toxicity : Significant reductions in testis weight and sperm counts were observed in male rats exposed to higher concentrations of the compound. Histopathological evaluations revealed degeneration of spermatogenic cells and other reproductive system abnormalities .

- Neurotoxicity : Inhalation studies showed neurotoxic effects at concentrations above 106 mg/m³, with behavioral anomalies such as convulsions and reduced activity noted in exposed subjects .

Case Studies

-

Repeated Dose Toxicity :

A study involving repeated topical exposure of F344 rats to PTBBA zinc salt highlighted dose-dependent increases in liver and kidney weights along with histopathological changes such as cytoplasmic vacuolation in the liver and nephritis in the kidneys . -

Inhalation Exposure :

An 11-day inhalation study indicated that exposure to dust containing PTBBA resulted in significant reductions in sperm counts and treatment-related kidney lesions across all dose groups .

Data Table: Summary of Toxicological Effects

The mechanisms underlying the biological activity of PTBBA zinc salt are still being elucidated. However, it is believed that the compound may exert its effects through:

- Oxidative Stress Modulation : Studies suggest that compounds similar to PTBBA may influence oxidative stress pathways, potentially leading to cellular damage or protective effects depending on the concentration and exposure duration.

- Hormonal Disruption : Given its effects on reproductive organs, there may be interactions with hormonal signaling pathways that warrant further investigation.

Eigenschaften

IUPAC Name |

zinc;4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSLZRDZOBAUFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-73-7 (Parent) | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004980545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9063661 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4980-54-5, 101012-86-6 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004980545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101012866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc p-tert-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.